molecular formula C7H14OSi B14295234 2-(Trimethylsilyl)but-2-enal CAS No. 114963-65-4

2-(Trimethylsilyl)but-2-enal

Cat. No.: B14295234
CAS No.: 114963-65-4
M. Wt: 142.27 g/mol
InChI Key: YDJBTOJVCWUHFN-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)but-2-enal is an organic compound characterized by the presence of a trimethylsilyl group attached to a but-2-enal structure. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(Trimethylsilyl)but-2-enal typically involves the use of trimethylsilyl chloride and other reagents. One common method starts with 2-butyn-1-ol, which undergoes sequential O- and C-deprotonation followed by double silylation and chemoselective hydrolysis . The reaction conditions often require anhydrous solvents, low temperatures, and careful handling of reactive intermediates.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of specialized equipment to handle air-sensitive reagents and maintain the required reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-(Trimethylsilyl)but-2-enal undergoes various chemical reactions, including oxidation, reduction, and substitution. The trimethylsilyl group can be used as a temporary protecting group during these reactions .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include trimethylsilyl chloride, n-butyllithium, and tert-butyllithium . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)but-2-enal involves the formation of a trimethylsilyl ether through an S_N2-like mechanism . The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other functional groups.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(Trimethylsilyl)but-2-enal include other trimethylsilyl derivatives such as 2-(Trimethylsilyl)ethanol and 2-(Trimethylsilyl)ethanethiol . These compounds also feature the trimethylsilyl group and share similar chemical properties.

Uniqueness: What sets this compound apart from other similar compounds is its specific structure, which combines the trimethylsilyl group with a but-2-enal backbone. This unique combination allows it to participate in a wider range of chemical reactions and makes it particularly useful in organic synthesis.

Properties

CAS No.

114963-65-4

Molecular Formula

C7H14OSi

Molecular Weight

142.27 g/mol

IUPAC Name

2-trimethylsilylbut-2-enal

InChI

InChI=1S/C7H14OSi/c1-5-7(6-8)9(2,3)4/h5-6H,1-4H3

InChI Key

YDJBTOJVCWUHFN-UHFFFAOYSA-N

Canonical SMILES

CC=C(C=O)[Si](C)(C)C

Origin of Product

United States

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